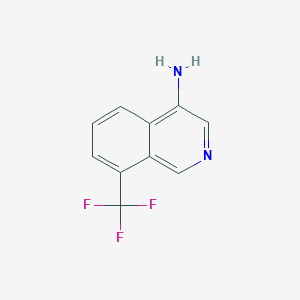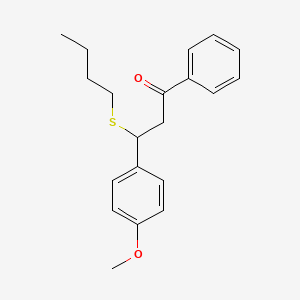
3-(Butylsulfanyl)-3-(4-methoxyphenyl)-1-phenylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Butylsulfanyl)-3-(4-methoxyphenyl)-1-phenylpropan-1-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a butylsulfanyl group, a methoxyphenyl group, and a phenyl group attached to a propanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylsulfanyl)-3-(4-methoxyphenyl)-1-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with phenylacetone in the presence of a base to form an intermediate compound. This intermediate is then reacted with butylthiol in the presence of a catalyst to yield the final product. The reaction conditions typically involve:
Temperature: 60-80°C
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalyst (e.g., hydrochloric acid or sodium hydroxide)
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Raw Materials: 4-methoxybenzaldehyde, phenylacetone, butylthiol
Reaction Vessel: Continuous flow reactor
Temperature Control: Automated temperature regulation
Purification: Crystallization or distillation
化学反応の分析
Types of Reactions
3-(Butylsulfanyl)-3-(4-methoxyphenyl)-1-phenylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alcohols
Substitution Products: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
3-(Butylsulfanyl)-3-(4-methoxyphenyl)-1-phenylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 3-(Butylsulfanyl)-3-(4-methoxyphenyl)-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes related to its biological activity.
類似化合物との比較
Similar Compounds
- 3-(Butylsulfanyl)-3-(4-hydroxyphenyl)-1-phenylpropan-1-one
- 3-(Butylsulfanyl)-3-(4-chlorophenyl)-1-phenylpropan-1-one
- 3-(Butylsulfanyl)-3-(4-nitrophenyl)-1-phenylpropan-1-one
Uniqueness
3-(Butylsulfanyl)-3-(4-methoxyphenyl)-1-phenylpropan-1-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets.
特性
CAS番号 |
706816-59-3 |
|---|---|
分子式 |
C20H24O2S |
分子量 |
328.5 g/mol |
IUPAC名 |
3-butylsulfanyl-3-(4-methoxyphenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C20H24O2S/c1-3-4-14-23-20(17-10-12-18(22-2)13-11-17)15-19(21)16-8-6-5-7-9-16/h5-13,20H,3-4,14-15H2,1-2H3 |
InChIキー |
TXKANZQSMCUTRT-UHFFFAOYSA-N |
正規SMILES |
CCCCSC(CC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1',2,2-Trimethyl[1,1'-bi(cyclobutane)]-1-ol](/img/structure/B12514546.png)
![{[(1R)-1-cyclohexyl-2-[(2S)-2-{[(4-methanehydrazonoylphenyl)methyl]carbamoyl}azetidin-1-yl]-2-oxoethyl]amino}acetic acid](/img/structure/B12514565.png)


![1-(9,9'-Spirobi[fluoren]-2-yl)-2-bromoethan-1-one](/img/structure/B12514587.png)
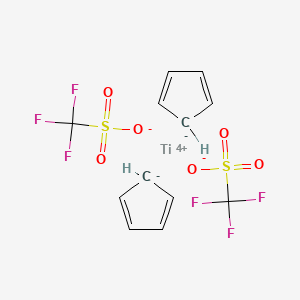


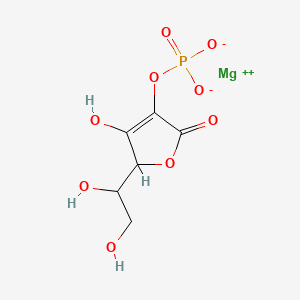
![N~1~-[(2,5-Dibromothiophen-3-yl)methyl]-N~1~,N~2~,N~2~-trimethylethane-1,2-diamine](/img/structure/B12514615.png)
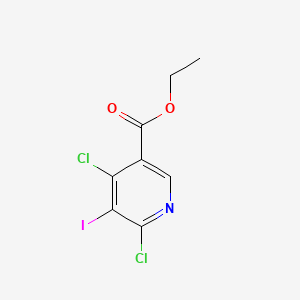
![methyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate](/img/structure/B12514632.png)

